molecular formula C14H19BrN2O2 B1592963 4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 886364-30-3

4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Cat. No. B1592963
M. Wt: 327.22 g/mol
InChI Key: XTVVPYZXTUZWFG-UHFFFAOYSA-N
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Description

4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is a special chemical offered by BOC Sciences . It has a CAS number of 886364-30-3 .


Molecular Structure Analysis

The molecular formula of 4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is C14H19BrN2O2 . Its molecular weight is 327.22 .

Scientific Research Applications

1. Anti-Cancer Agents

  • Summary of Application: This compound is similar to 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives, which have shown high anti-tumor activity. These compounds were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .
  • Methods of Application: The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
  • Results: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells. The proliferations of Hela, A549, HepG2, and MCF-7 cell lines were inhibited in a dose-dependent manner .

2. Synthesis of Indole Derivatives

  • Summary of Application: Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .
  • Methods of Application: The investigation of novel methods of synthesis have attracted the attention of the chemical community .
  • Results: Indoles, both natural and synthetic, show various biologically vital properties .

3. Proteomics Research

  • Summary of Application: “4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine” is a biochemical used in proteomics research .
  • Methods of Application: The specific methods of application in proteomics research are not provided in the source .
  • Results: The specific results or outcomes obtained from the use of this compound in proteomics research are not provided in the source .

4. Antidepressant Molecules Synthesis

  • Summary of Application: The synthesis of antidepressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry .
  • Methods of Application: The synthesis involves different transition metals, including iron, nickel, ruthenium, and others, serving as catalysts in the synthesis of antidepressants .
  • Results: Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

5. Special Chemicals

  • Summary of Application: “4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine” is a special chemical provided by BOC Sciences .
  • Methods of Application: The specific methods of application in special chemicals are not provided in the source .
  • Results: The specific results or outcomes obtained from the use of this compound in special chemicals are not provided in the source .

6. Synthesis of Piperidine Derivatives

  • Summary of Application: Piperidine derivatives are significant in the synthesis of various pharmaceuticals .
  • Methods of Application: The synthesis involves different procedures, including the introduction of bromo and dimethylphenoxy groups .
  • Results: Piperidine derivatives have shown effectiveness in various pharmaceutical applications .

Safety And Hazards

The safety data sheet for 4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine can be viewed and downloaded for free at Echemi.com .

properties

IUPAC Name

tert-butyl 7-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-7-6-16-12-5-4-11(15)8-10(12)9-17/h4-5,8,16H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVVPYZXTUZWFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=C(C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649620
Record name tert-Butyl 7-bromo-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

CAS RN

886364-30-3
Record name tert-Butyl 7-bromo-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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